molecular formula C8H9NO4 B6258840 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid CAS No. 570408-53-6

2-(2-hydroxyethoxy)pyridine-4-carboxylic acid

Cat. No.: B6258840
CAS No.: 570408-53-6
M. Wt: 183.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethoxy)pyridine-4-carboxylic acid is an organic compound with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . This carboxylic acid features both a carboxyl group and a hydroxyethoxy side chain on its pyridine ring, contributing to its properties and reactivity. As a carboxylic acid, it can undergo characteristic reactions such as salt formation with bases, esterification with alcohols, and substitution of its hydroxyl group to form functional derivatives like acyl halides, amides, and anhydrides . Researchers can utilize this compound as a versatile building block in organic synthesis and pharmaceutical research. Compounds with similar pyridine-carboxylic acid core structures have been used in the synthesis of selective inhibitors for neuropeptide Y Y5, which is studied for its role in inhibiting food intake, and in the optimization of p-subsite residues of HIV protease inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

CAS No.

570408-53-6

Molecular Formula

C8H9NO4

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Pathways

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid (I) provides a logical roadmap for its synthesis. The primary disconnections can be made at the ether linkage and the carboxylic acid group.

Disconnection of the C-O Ether Bond: The hydroxyethoxy side chain can be disconnected from the pyridine (B92270) ring, leading to a 2-hydroxypyridine (B17775) derivative (II) and a suitable two-carbon electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This is a standard Williamson ether synthesis approach.

Disconnection of the Carboxylic Acid Group: The carboxylic acid at the C4 position can be retrosynthetically transformed into a more versatile functional group, such as a methyl group (picoline derivative) (III) that can be oxidized, or a halide (IV) that can undergo carbonylation or Grignard reaction followed by carboxylation.

This analysis suggests two primary precursor molecules: a pre-functionalized pyridine ring and the hydroxyethoxy side chain. Key precursors for the pyridine core could include isonicotinic acid (4-pyridinecarboxylic acid) or 4-picoline. wikipedia.org

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis outlining two potential pathways for the synthesis of this compound.

Table 1: Potential Precursors and Reagents

Precursor/Reagent Chemical Structure Role in Synthesis
Isonicotinic Acid C₆H₅NO₂ Starting material for introducing the carboxylic acid moiety.
4-Picoline C₆H₇N Precursor to be oxidized to form the carboxylic acid.
2-Chloro-4-cyanopyridine C₆H₃ClN₂ Intermediate for introducing both the carboxylic acid and hydroxyethoxy groups.
2-(2-Chloroethoxy)ethanol C₄H₉ClO₂ Reagent for introducing the hydroxyethoxy side chain.

Multi-Step Synthesis Approaches for the Pyridine Core

The construction of the appropriately substituted pyridine core is the most critical phase of the synthesis. Several strategies can be employed, each with its own merits regarding regioselectivity and functional group compatibility.

Achieving the desired 2,4-disubstitution pattern on the pyridine ring requires careful control of regioselectivity. The electronic nature of the pyridine ring, being electron-deficient, dictates that nucleophilic substitution is favored at the 2- and 4-positions.

One effective strategy begins with a pre-existing pyridine ring and introduces the substituents sequentially. For instance, starting with 2-chloropyridine, a nucleophilic substitution can introduce the hydroxyethoxy group. However, subsequent functionalization at the 4-position can be challenging.

A more robust approach involves starting with a pyridine derivative that already possesses a functional group handle at the 4-position. For example, isonicotinic acid or its derivatives can be used. The challenge then becomes the selective introduction of the hydroxyethoxy group at the 2-position. This can often be achieved by first activating the 2-position, for example, through N-oxidation which makes the C2 and C6 positions more susceptible to nucleophilic attack. rsc.orgacs.org

There are several established methods for introducing a carboxylic acid group onto a pyridine ring.

Oxidation of an Alkyl Group: If starting with a picoline derivative, such as 2-chloro-4-methylpyridine, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. This method is straightforward but can sometimes lead to over-oxidation or degradation of the pyridine ring if not carefully controlled.

Hydrolysis of a Nitrile: A cyano group is an excellent precursor to a carboxylic acid. Starting with a cyanopyridine, such as 2-chloro-4-cyanopyridine, the nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This method is generally high-yielding and tolerant of many other functional groups.

Carbonation of an Organometallic Intermediate: A pyridine halide, for instance, 2-chloro-4-bromopyridine, can be converted into an organolithium or Grignard reagent. Subsequent reaction with carbon dioxide (CO₂) followed by acidic workup will furnish the carboxylic acid. This method offers high regioselectivity dictated by the position of the halogen. znaturforsch.com

The 2-(2-hydroxyethoxy) side chain is typically introduced via a nucleophilic substitution reaction.

Williamson Ether Synthesis: A common method involves the reaction of a 2-halopyridine with ethylene glycol in the presence of a base. For example, reacting 2-chloro-4-pyridinecarboxylic acid with sodium ethyleneglycolate would directly yield the target molecule. The alkoxide of ethylene glycol acts as the nucleophile, displacing the halide at the 2-position.

Reaction with Ethylene Oxide: Alternatively, a 2-hydroxypyridine derivative can be reacted with ethylene oxide. The reaction is typically base-catalyzed and results in the ring-opening of the epoxide to form the hydroxyethoxy side chain.

Table 2: Comparison of Synthetic Strategies

Strategy Starting Material Key Steps Advantages Disadvantages
A Isonicotinic Acid N-oxide 1. Chlorination at C2. 2. Nucleophilic substitution with ethylene glycol. 3. Reduction of N-oxide. Readily available starting material. N-oxide chemistry can sometimes lead to mixtures of isomers.
B 2-Chloro-4-picoline 1. Oxidation of methyl group to carboxylic acid. 2. Nucleophilic substitution with ethylene glycol. Direct route. Oxidation conditions need to be carefully controlled.

| C | 2,4-Dichloropyridine | 1. Selective nucleophilic substitution at C2 with ethylene glycol. 2. Palladium-catalyzed carbonylation at C4. | High regioselectivity in substitution. | Requires handling of CO gas and palladium catalyst. |

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium-catalyzed reactions are particularly powerful for the functionalization of heterocyclic compounds like pyridine. acs.org

Palladium-catalyzed carbonylation offers a direct and efficient method for introducing a carboxylic acid or its derivatives. researchgate.netacs.orgresearchgate.net Starting from a 2-substituted-4-halopyridine, such as 2-(2-hydroxyethoxy)-4-bromopyridine, a palladium-catalyzed carbonylation reaction can be employed.

In a typical procedure, the halo-pyridine is reacted with carbon monoxide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base, and a nucleophile. If the nucleophile is water, the carboxylic acid is formed directly. If an alcohol is used, the corresponding ester is obtained, which can then be hydrolyzed to the carboxylic acid.

Reaction Scheme:

This approach is highly versatile and can tolerate a wide range of functional groups, making it suitable for late-stage functionalization in a synthetic sequence. rsc.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the rate and selectivity of the reaction. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to construct the pyridine core itself or to introduce various substituents. acs.orgnih.govorganic-chemistry.org For instance, a suitably functionalized boronic acid could be coupled with a dihalopyridine to build the carbon skeleton before introducing the final functional groups.

Table 3: Common Palladium Catalysts and Ligands in Pyridine Functionalization

Catalyst/Precursor Ligand Typical Application
Pd(PPh₃)₄ Triphenylphosphine Carbonylation, Suzuki, Stille Coupling
Pd(OAc)₂ Xantphos Carbonylative arene functionalization rsc.org

Metal-Free Synthetic Routes

The synthesis of this compound can be effectively achieved through metal-free synthetic pathways, primarily relying on nucleophilic aromatic substitution (SNAr). This approach avoids the use of metal catalysts, which can be costly, toxic, and require additional purification steps to remove metal residues from the final product.

A plausible and efficient metal-free route involves the reaction of a suitable pyridine precursor, such as 2-chloropyridine-4-carboxylic acid, with ethylene glycol. In this reaction, the hydroxyl group of ethylene glycol acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chloro leaving group. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution.

The reaction is typically carried out in the presence of a base to deprotonate the ethylene glycol, thereby increasing its nucleophilicity. Common bases used for this purpose include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) or carbonates (e.g., potassium carbonate). The choice of base and solvent is crucial for the reaction's success.

Table 1: Key Components in the Metal-Free Synthesis of this compound

ComponentRoleExamples
Starting Material Provides the pyridine-4-carboxylic acid backbone with a leaving group.2-chloropyridine-4-carboxylic acid
Nucleophile Introduces the 2-hydroxyethoxy side chain.Ethylene glycol
Base Activates the nucleophile by deprotonation.Sodium hydroxide, Potassium hydroxide, Potassium carbonate
Solvent Provides the medium for the reaction.Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Ethylene glycol (as both reactant and solvent)

This metal-free approach offers a cleaner and more straightforward synthetic strategy compared to metal-catalyzed cross-coupling reactions, which are often employed for the formation of C-O bonds.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce the environmental impact of the chemical process.

Key green chemistry considerations for this synthesis include:

Atom Economy: The nucleophilic aromatic substitution pathway generally exhibits good atom economy, as the majority of the atoms from the reactants are incorporated into the final product. The primary byproduct is a salt (e.g., NaCl or KCl), which is generally less hazardous than byproducts from many other reaction types.

Use of Safer Solvents: Traditional SNAr reactions often employ polar aprotic solvents like DMF or DMSO, which have associated toxicity and disposal issues. Green chemistry approaches advocate for the use of more benign solvents. For the synthesis of this compound, using an excess of ethylene glycol can serve as both the reactant and the solvent, minimizing the need for additional organic solvents. Alternatively, research into performing SNAr reactions in water, potentially with the aid of a phase-transfer catalyst or a benign polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC), presents a greener alternative. rsc.org

Energy Efficiency: The reaction conditions can be optimized to minimize energy consumption. This may involve exploring lower reaction temperatures or utilizing alternative energy sources like microwave irradiation, which can often reduce reaction times and improve yields. tandfonline.com

Catalysis: While this section focuses on metal-free routes, the use of non-toxic, recyclable catalysts can be a green approach. For instance, phase-transfer catalysts (PTCs) can facilitate the reaction between the aqueous phase (containing the deprotonated ethylene glycol) and the organic phase (if a non-polar solvent is used), often under milder conditions. biomedres.ustheaic.org Quaternary ammonium (B1175870) salts are common PTCs that can be recycled. theaic.org

By integrating these principles, the synthesis can be made more sustainable and environmentally friendly.

Purity, Yield Optimization, and Scalability Considerations in Synthesis

Optimizing the purity, yield, and scalability of the synthesis of this compound is crucial for its practical application and potential industrial production.

Purity and Yield Optimization:

Several factors influence the purity and yield of the final product:

Reaction Conditions: The temperature, reaction time, and stoichiometry of the reactants and base need to be carefully optimized. An excess of ethylene glycol can favor the formation of the desired product and minimize side reactions.

Base Selection: The strength and solubility of the base are important. A strong base ensures complete deprotonation of the ethylene glycol, but a base that is too strong or used in excess could lead to undesired side reactions with the carboxylic acid group or the pyridine ring.

Work-up and Purification: The purification process is critical for obtaining a high-purity product. After the reaction is complete, the excess ethylene glycol and the salt byproduct must be removed. This typically involves acidification to protonate the carboxylic acid, followed by extraction or crystallization. Recrystallization from a suitable solvent system is a common method to achieve high purity.

Table 2: Parameters for Optimization

ParameterEffect on Purity and YieldOptimization Strategy
Temperature Higher temperatures can increase reaction rate but may also lead to side products and decomposition.Conduct temperature screening studies to find the optimal balance between reaction rate and selectivity.
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation.Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Stoichiometry The ratio of reactants and base affects conversion and selectivity.Vary the molar ratios of 2-chloropyridine-4-carboxylic acid, ethylene glycol, and base to maximize yield.
Solvent The solvent polarity and boiling point can influence reaction rate and solubility of reactants and products.Screen different green solvents or use ethylene glycol in excess.

Scalability Considerations:

Scaling up the synthesis from a laboratory to an industrial scale presents several challenges:

Heat Transfer: The reaction is often exothermic. Efficient heat management is crucial on a larger scale to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems is important.

Mass Transfer: In a heterogeneous reaction mixture (e.g., when using a solid base), efficient mixing is required to ensure good contact between the reactants. The design of the agitator and reactor is critical for effective mass transfer.

Downstream Processing: The work-up and purification procedures must be scalable. For example, large-scale extractions can be challenging, and crystallization processes need to be designed to be robust and reproducible to ensure consistent crystal size and purity.

Safety: A thorough safety assessment of the process is necessary before scaling up. This includes understanding the thermal stability of the reactants and products and identifying any potential hazards.

By carefully considering these factors during process development, the synthesis of this compound can be efficiently scaled up to meet potential demand.

Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic π-system. wikipedia.orgimperial.ac.uk This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.org Its reactivity is a cornerstone of the molecule's chemical profile.

Key reactions involving the pyridine nitrogen include:

Protonation and Salt Formation: As a base (pKa of the conjugate acid of pyridine is ~5.2), the nitrogen readily reacts with acids to form pyridinium (B92312) salts. wikipedia.org This protonation increases the electron-withdrawing effect of the ring, further deactivating it towards electrophilic attack and enhancing its susceptibility to nucleophiles.

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides, leading to the formation of quaternary pyridinium salts. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the reactivity of the entire molecule. wikipedia.org

N-Oxide Formation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents such as peracids (e.g., m-CPBA). wikipedia.org This transformation modifies the electronic properties of the ring; the N-oxide group can act as an electron-donating group through resonance, influencing substitution patterns, and can also facilitate reactions at the C2 and C4 positions. wikipedia.orgchemicalbook.com

The pyridine ring itself, being electron-deficient due to the electronegative nitrogen, is generally resistant to electrophilic aromatic substitution compared to benzene. pearson.com Any such substitution is typically directed to the C3 and C5 positions (meta-positions). Conversely, the ring is activated towards nucleophilic substitution, particularly at the C2, C6, and C4 positions. wikipedia.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C4 position is a versatile functional handle for a variety of chemical transformations.

The carboxylic acid can be readily converted into esters and amides, which are important derivatives in various fields, including medicinal chemistry. nih.gov

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst (like H₂SO₄), is a common approach. masterorganicchemistry.com Alternative methods are often employed for pyridine carboxylic acids to avoid harsh acidic conditions that might be incompatible with other functional groups or to improve yields. Patents describe processes using lower alkyl sulfonic acid catalysts or forming an acid salt of the ester as a catalytic intermediate to drive the reaction. google.comgoogle.com

Amidation: The synthesis of amides typically requires the activation of the carboxylic acid. This can be done by converting it to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then reacts readily with a primary or secondary amine. Alternatively, peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions. Such methods are widely used in the synthesis of complex pyridine-containing molecules. google.comresearchgate.net

Table 1: Selected Methods for Esterification and Amidation
TransformationReagents and ConditionsNotesReference
Esterification (Fischer)Alcohol (R'-OH), Catalytic H₂SO₄ or TsOH, HeatEquilibrium reaction; often uses the alcohol as a solvent to drive completion. masterorganicchemistry.com
EsterificationAlkanol (C4-C5), Lower alkyl sulfonic acid catalyst, RefluxPatented process for pyridine carboxylic acids, involving azeotropic removal of water. google.com
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)A common, high-yielding method but involves harsh reagents. researchgate.net
Amidation (Direct Coupling)Amine (R'R''NH), Coupling agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF)Milder conditions suitable for complex molecules with sensitive functional groups. researchgate.net

The removal of the carboxylic acid group (decarboxylation) from a pyridine ring is highly dependent on its position. Pyridine-2-carboxylic acid (picolinic acid) undergoes decarboxylation relatively easily upon heating because it can proceed through a stable zwitterionic intermediate that forms a nitrogen ylide upon loss of CO₂. cdnsciencepub.com

In contrast, pyridine-4-carboxylic acid (isonicotinic acid) is remarkably stable and resistant to decarboxylation. cdnsciencepub.com The isoelectric species (zwitterion) of isonicotinic acid does not have a direct pathway to form a similarly stable ylide intermediate at the 4-position. The hypothetical 4-pyridyl carbanion that would form from the decarboxylation of the corresponding anion is significantly less stable than the 2-pyridyl carbanion. cdnsciencepub.com Therefore, decarboxylation of this compound would require harsh conditions and is not a facile transformation. Studies on various pyridine carboxylic acids have shown that the presence of the nitrogen adjacent to the carboxyl group is critical for facilitating the reaction. cdnsciencepub.comnih.gov

Table 2: Relative Reactivity in Decarboxylation
CompoundPosition of -COOHRelative Ease of DecarboxylationMechanism IntermediateReference
Picolinic Acid2Relatively FacileNitrogen Ylide (from zwitterion) cdnsciencepub.com
Nicotinic Acid3Very Difficult- cdnsciencepub.com
Isonicotinic Acid4Very Difficult- cdnsciencepub.com

Reductive Transformations: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically required for this transformation, which would convert the -COOH group to a -CH₂OH group. The pyridine ring itself can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, though this often requires high pressure and catalysts like Platinum (Adams catalyst) or Rhodium, often in an acidic medium to protonate the ring and facilitate reduction. researchgate.net The choice of reducing agent would determine whether the carboxylic acid, the pyridine ring, or both are reduced.

Oxidative Transformations: The carboxylic acid functional group is already at a high oxidation state and is generally inert to further oxidation. The pyridine ring is also electron-deficient and resistant to oxidation. The most likely site of oxidation on the core structure under mild conditions is the pyridine nitrogen, leading to the N-oxide as discussed previously. wikipedia.org Stronger oxidation of alkyl side chains on pyridine rings is a method for producing pyridine carboxylic acids, but this is not a transformation of the existing carboxyl group. google.comwikipedia.org

Chemical Modifications of the Hydroxyethoxy Moiety

The primary hydroxyl group on the ethoxy side chain is a key site for derivatization, behaving like a typical primary alcohol.

The nucleophilic oxygen of the hydroxyl group can participate in a wide range of reactions to form new functional groups.

Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine).

Etherification: Conversion to an ether can be accomplished, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) would yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would oxidize it further to a carboxylic acid. smolecule.com

Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Table 3: Common Derivatization Strategies for the Hydroxyl Group
Reaction TypeTypical ReagentsProduct Functional Group
EsterificationAcyl chloride (RCOCl), Base (e.g., Pyridine)Ester (-OC(O)R)
Etherification1. NaH 2. Alkyl halide (R-X)Ether (-OR)
Mild OxidationPCC, PDC, DMPAldehyde (-CHO)
Strong OxidationKMnO₄, H₂CrO₄Carboxylic Acid (-COOH)
ChlorinationSOCl₂, PCl₅Chloride (-Cl)

Ether Cleavage Reactions

The ether linkage in this compound, while generally stable, can be cleaved under specific and typically harsh reaction conditions, most notably through the action of strong acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com This type of reaction involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following protonation, a nucleophile can attack one of the adjacent carbon atoms, leading to the scission of the C-O bond.

The mechanism of cleavage, whether SN1 or SN2, is dependent on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org For the 2-(2-hydroxyethoxy) substituent, which involves a primary carbon attached to the pyridine ring and a primary carbon in the ethoxy group, the SN2 pathway is generally favored. masterorganicchemistry.com This involves a bimolecular nucleophilic attack by a halide ion (such as Br⁻ or I⁻ from HBr or HI, respectively) on the less sterically hindered carbon of the protonated ether.

In the context of this compound, two potential sites for nucleophilic attack exist following protonation of the ether oxygen: the carbon of the pyridine ring at the 2-position and the carbon of the hydroxyethoxy side chain. Cleavage of the aryl-alkyl ether bond (attack at the pyridine C2 position) is generally disfavored due to the high energy of the transition state involving an sp²-hybridized carbon. Therefore, the more probable pathway is the cleavage of the alkyl C-O bond.

Under treatment with a strong acid like hydrobromic acid (HBr), the reaction would proceed as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by HBr, forming an oxonium ion.

Nucleophilic attack: A bromide ion (Br⁻) acts as a nucleophile and attacks the terminal carbon of the protonated hydroxyethoxy group.

Bond cleavage: This attack leads to the cleavage of the C-O bond, resulting in the formation of 2-hydroxypyridine-4-carboxylic acid and 2-bromoethanol.

An excess of the hydrohalic acid could potentially lead to further reaction with the newly formed hydroxyl groups, converting them into the corresponding halides.

Table 1: Plausible Outcomes of Ether Cleavage Reactions
ReagentConditionsPrimary ProductsPlausible Mechanism
HBr (conc.)Reflux2-hydroxypyridine-4-carboxylic acid, 2-bromoethanolSN2
HI (conc.)Reflux2-hydroxypyridine-4-carboxylic acid, 2-iodoethanolSN2
BBr₃Inert solvent (e.g., CH₂Cl₂)2-hydroxypyridine-4-carboxylic acid, 1,2-dibromoethaneLewis acid-mediated cleavage

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic significantly influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The electron-deficient nature of the pyridine nucleus makes it generally resistant to electrophilic aromatic substitution, a characteristic that is further exacerbated by the presence of the electron-withdrawing carboxylic acid group at the 4-position. rsc.orgyoutube.com Moreover, under the strongly acidic conditions typically required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. rsc.org This further deactivates the ring towards electrophilic attack.

However, the 2-alkoxy group is an electron-donating group through resonance, which can partially counteract the deactivating effects of the nitrogen atom and the carboxylic acid group. If an electrophilic substitution reaction were to be forced, the directing effects of the substituents would determine the position of the incoming electrophile. The 2-alkoxy group is ortho-, para-directing, while the 4-carboxylic acid group is meta-directing. The directing influences are as follows:

2-alkoxy group directs to: C3 and C5.

4-carboxylic acid group directs to: C3 and C5.

Ring nitrogen directs to: C3 and C5.

Therefore, any potential electrophilic substitution would be strongly directed to the C3 and C5 positions. To enhance the reactivity of the pyridine ring towards electrophiles, it is often necessary to first convert it to the corresponding pyridine-N-oxide. youtube.comresearchgate.net The N-oxide group is electron-donating and can activate the ring, facilitating substitution.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2 and C4). For SNAr to occur, a good leaving group must be present at one of these positions.

In the case of this compound, the 2-(2-hydroxyethoxy) group is not a good leaving group. However, if the molecule were derived from a precursor such as 2-chloropyridine-4-carboxylic acid, the chlorine atom at the 2-position would be readily displaced by nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom.

Table 2: Predicted Susceptibility to Substitution Reactions
Reaction TypeReactivityFavored PositionsControlling Factors
Electrophilic Aromatic SubstitutionLowC3, C5Electron-deficient ring, protonation under acidic conditions, directing effects of substituents.
Nucleophilic Aromatic SubstitutionHigh (with a suitable leaving group at C2 or C4)C2, C4Electron-deficient ring, presence of a good leaving group.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound—the carboxylic acid, the terminal hydroxyl group, the ether linkage, and the pyridine ring—means that reactions must be carefully controlled to achieve the desired outcome.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, in reactions involving nucleophiles, the carboxylic acid is the most acidic proton and will be deprotonated by a basic nucleophile. khanacademy.orgjackwestin.com Esterification or amidation reactions would typically proceed at the carboxylic acid group under appropriate conditions (e.g., Fischer esterification with an alcohol and acid catalyst, or amide formation using a coupling agent like DCC). libretexts.org The terminal hydroxyl group can also undergo reactions such as acylation or alkylation, but generally requires different conditions than the carboxylic acid.

Regioselectivity , the preference for reaction at one position over another, is primarily a consideration for substitution reactions on the pyridine ring. As discussed previously, electrophilic attack is directed to the C3 and C5 positions. The regioselectivity of nucleophilic substitution is highly dependent on the position of a leaving group, with a strong preference for the C2 and C4 positions.

Table 3: Summary of Chemo- and Regioselectivity
Reaction TypeMost Reactive Site (Chemoselectivity)Favored Position (Regioselectivity)Typical Conditions
EsterificationCarboxylic acidN/AAlcohol, strong acid catalyst (e.g., H₂SO₄)
AmidationCarboxylic acidN/AAmine, coupling agent (e.g., DCC)
Electrophilic SubstitutionPyridine ringC3, C5Strongly acidic, often requires N-oxide activation

Based on a thorough review of available scientific literature, there is a notable absence of published research specifically detailing the coordination chemistry of this compound. While the broader class of pyridine-carboxylic acid derivatives is well-represented in coordination chemistry, this particular compound does not appear to have been studied as a ligand for metal complexation in peer-reviewed publications.

Consequently, it is not possible to provide a detailed, evidence-based article on its specific coordination modes, the synthesis and structural characterization of its metal complexes, or its applications in crystal engineering and supramolecular architectures as requested. Generating content for the specified outline would require speculation unsupported by scientific data.

Further research into this specific molecule would be necessary to elucidate its properties as a ligand and the nature of the coordination compounds it may form.

Coordination Chemistry and Metal Complexation

Catalytic Applications of Metal-Ligand Complexes

Despite the theoretical potential for metal complexes of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid to exhibit catalytic activity, there is currently a lack of published research specifically detailing such applications. The broader class of metal-organic frameworks and coordination polymers, which could potentially be formed using this ligand, are well-known for their catalytic capabilities in both homogeneous and heterogeneous systems.

Homogeneous Catalysis

There is no available scientific literature that investigates the use of discrete, soluble metal complexes of this compound in homogeneous catalysis. The study of analogous systems involving pyridine-based ligands suggests that such complexes could potentially catalyze a variety of organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic properties of the pyridine (B92270) ring and the steric influence of the hydroxyethoxy group would be expected to play a crucial role in the catalytic activity and selectivity of any such complex. However, without experimental data, this remains speculative.

Heterogeneous Catalysis (e.g., in Metal-Organic Frameworks)

The bifunctional nature of this compound, possessing both a pyridine nitrogen and a carboxylate group, makes it a suitable candidate as a linker molecule for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with high surface areas and tunable pore environments, making them highly attractive for applications in heterogeneous catalysis. The incorporation of a flexible hydroxyethoxy side chain could introduce additional functionality and structural diversity to the resulting frameworks.

While the catalytic applications of MOFs constructed from various pyridine dicarboxylates and related linkers are well-documented for reactions such as the Henry reaction, cycloaddition of CO2, and oxidation reactions, there are no specific reports on MOFs synthesized with this compound. The potential for the uncoordinated hydroxyl group within the pores of such a hypothetical MOF to act as a catalytic site or to influence substrate binding and activation is an area ripe for future investigation.

Electronic and Geometric Properties of Metal-Ligand Adducts

A comprehensive understanding of the electronic and geometric properties of metal-ligand adducts is fundamental to predicting their reactivity and potential applications. Unfortunately, detailed experimental or computational studies on the electronic and geometric characteristics of metal complexes involving this compound are not present in the current body of scientific literature.

For related metal complexes with other pyridine-based ligands, techniques such as UV-visible and fluorescence spectroscopy are commonly employed to probe the electronic transitions and photophysical properties. Similarly, X-ray crystallography is the definitive method for determining the precise geometric arrangement of atoms, including bond lengths and angles, in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For pyridine (B92270) carboxylic acid derivatives, these calculations often involve determining the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. For instance, in studies of various dihydropyridine (B1217469) carboxylic acid derivatives, theoretical calculations using Density Functional Theory (DFT) have been employed to correlate molecular parameters with experimental results. nih.govresearchgate.netnih.gov These calculations help in identifying the most likely sites for nucleophilic and electrophilic attack, providing insights into the molecule's chemical behavior.

Table 1: Representative Quantum Chemical Parameters for a Hypothetical Pyridine Carboxylic Acid Derivative

ParameterDescriptionPredicted Significance for 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.The nitrogen atom and the oxygen atoms of the hydroxyl and ether groups would likely contribute significantly to the HOMO, indicating these as potential sites for electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.The pyridine ring, particularly the carbon atoms adjacent to the nitrogen, and the carbonyl carbon of the carboxylic acid would be expected to have a high LUMO density, making them susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability.A moderate gap would suggest a balance of stability and reactivity, typical for such functionalized heterocyclic compounds.
Electron Density Distribution The spatial distribution of electrons in the molecule.High electron density would be expected around the oxygen and nitrogen atoms, while the carboxylic acid proton would be electron deficient.
Electrostatic Potential Map A visual representation of the charge distribution.This would show negative potential (red) around the electronegative oxygen and nitrogen atoms and positive potential (blue) around the acidic proton and parts of the pyridine ring.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 2-hydroxyethoxy side chain in this compound makes conformational analysis a crucial aspect of its computational study. Different spatial arrangements, or conformers, can have varying energies and stabilities, which can influence the molecule's biological activity and physical properties.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in different environments, such as in a solvent. mdpi.com These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.com For similar molecules, MD has been used to investigate solvation, association, and conformational changes in solution. mdpi.com Such studies on this compound would reveal the preferred conformations of the side chain and how it interacts with solvent molecules.

DFT (Density Functional Theory) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For molecules like this compound, DFT can be employed to model potential reaction pathways, such as its synthesis or degradation. By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction mechanism.

In studies of novel dihydropyridine carboxylic acid derivatives, DFT calculations with functionals like B3LYP and basis sets such as 6-311++G(d,p) have been successfully used to show that the calculated molecular parameters correlate well with experimental findings. nih.govresearchgate.netnih.gov For this compound, DFT could be used to investigate the energetics of its formation, for example, through the etherification of a hydroxypyridine derivative.

Prediction of Molecular Properties and Interactions

Computational methods are adept at predicting a wide range of molecular properties and how a molecule will interact with its environment. This includes predicting intermolecular interactions, such as hydrogen bonding, which are critical for understanding the solid-state structure and solubility of a compound.

For related quinolone carboxylic acid derivatives, computational analyses have been used to study intramolecular and intermolecular hydrogen bonds, which are crucial in determining their physicochemical features. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) analysis has been used to reveal that dispersive forces are often decisive factors in intermolecular interactions. mdpi.com For this compound, the presence of both hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (ether oxygen, carbonyl oxygen, and pyridine nitrogen) suggests a high potential for forming complex hydrogen bonding networks. Computational studies could predict the strength and geometry of these interactions.

Table 2: Predicted Intermolecular Interactions for this compound

Interaction TypePotential Participating GroupsSignificance
Hydrogen Bonding (Donor) Carboxylic acid -OH, Hydroxyl -OHCrucial for self-assembly, crystal packing, and interaction with biological targets.
Hydrogen Bonding (Acceptor) Pyridine N, Carbonyl O, Ether O, Hydroxyl ODetermines solubility in protic solvents and interactions with other molecules.
π-π Stacking Pyridine ringCan contribute to the stability of crystal structures and binding to aromatic residues in proteins.
van der Waals Forces Entire moleculeGeneral attractive forces that contribute to overall molecular packing and interactions.

In Silico Design of Novel Derivatives with Predicted Reactivity

In silico (computational) methods are invaluable in the rational design of new molecules with desired properties. Starting with the core structure of this compound, new derivatives can be designed by modifying its functional groups. Computational tools can then be used to predict the reactivity, electronic properties, and potential biological activity of these hypothetical molecules before they are synthesized.

For example, studies on other pyridine derivatives have involved the synthesis and in silico investigation of new compounds as potential therapeutic agents. researchgate.net This approach, often part of a drug discovery pipeline, uses computational screening to identify promising candidates for further experimental investigation. researchgate.net By modifying the side chain or substituting different groups on the pyridine ring of this compound, researchers could computationally explore a vast chemical space to identify derivatives with enhanced reactivity or specific interaction capabilities.

Derivatization Strategies and Analogue Design

Synthesis of Substituted Pyridine (B92270) Analogues

Modification of the pyridine ring is a key strategy for developing analogues. The pyridine nucleus is a common scaffold in bioactive compounds, and substitutions on the ring can significantly influence biological activity. nih.gov General methods for pyridine synthesis and functionalization can be adapted to produce analogues of the target compound.

Direct, position-selective functionalization of the pyridine core is a significant challenge in heterocyclic chemistry. chemrxiv.org However, several strategies can be employed:

C-H Bond Activation/Functionalization : Modern synthetic methods allow for the direct introduction of substituents at specific positions of the pyridine ring. For instance, C4-selective alkylation and carboxylation of pyridines have been developed, which could be applied to pyridine precursors before the introduction of the hydroxyethoxy group. chemrxiv.orgchemistryviews.org

Synthesis from Pre-functionalized Rings : A common approach involves starting with a pyridine ring that already contains the desired substituents or precursors to them. For example, constructing the entire pyridine core around a substituted aldehyde is a classical method. nih.gov

Use of Pyridine N-oxides : Pyridine N-oxides are versatile intermediates that are more reactive toward both electrophilic and nucleophilic reagents than the parent pyridine. This increased reactivity can be harnessed to introduce substituents at various positions before deoxygenation to the final pyridine analogue.

These methods allow for the introduction of a wide range of functional groups, including alkyl, aryl, halogen, and amino groups, onto the pyridine scaffold to explore structure-activity relationships (SAR).

Table 1: Selected Strategies for Pyridine Core Modification

StrategyDescriptionPotential Application
Minisci-type Decarboxylative AlkylationA radical-based method for introducing alkyl groups onto the pyridine ring, particularly at the C4 position. chemrxiv.orgIntroduction of various alkyl chains at positions 3, 5, or 6 of the pyridine ring.
Copper-Catalyzed CarboxylationA method for the C4-selective carboxylation of pyridines using CO2, proceeding via a pyridylphosphonium salt intermediate. chemistryviews.orgNot directly applicable for substitution, but demonstrates selective C4 functionalization.
Synthesis from Enones and KetonesCondensation reactions involving enones, ketones, and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) to build the pyridine ring from acyclic precursors.Creation of highly substituted pyridine cores that can be further elaborated.

Rational Design of Derivatives for Specific Chemical Functions

The design of derivatives of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid can be guided by a specific functional goal, such as inhibiting a particular enzyme. The pyridine carboxylic acid scaffold is versatile in medicinal chemistry. nih.gov The pyridine ring can participate in π-π stacking and hydrogen bonding, while the carboxylic acid group can act as a hydrogen bond donor/acceptor and coordinate with metal ions within an enzyme's active site. nih.gov

For example, in designing enzyme inhibitors, derivatives could be synthesized to:

Enhance Binding Affinity : By introducing substituents on the pyridine ring that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site.

Improve Selectivity : By tailoring the size, shape, and electronic properties of the molecule to fit the active site of the target enzyme more precisely than other, related enzymes.

Mimic Natural Substrates : The core structure can be designed to act as a mimic of a natural substrate or cofactor, such as 2-oxoglutarate, for 2OG-dependent oxygenases.

This rational, structure-based approach allows for the fine-tuning of the molecule's properties to achieve a desired biological or chemical effect.

Strategies for Tailoring the Hydroxyethoxy Side Chain

The 2-(2-hydroxyethoxy) side chain provides a key point for modification to alter the compound's polarity, size, and conformational flexibility. The terminal hydroxyl group and the ether linkage are primary targets for derivatization.

Modification of the Terminal Hydroxyl Group :

Etherification : The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles. This allows for the introduction of longer alkyl or aryl groups, potentially probing deeper into a binding pocket.

Esterification : Acylation of the alcohol with various acyl chlorides or anhydrides yields esters, introducing different functional groups and altering hydrolytic stability.

Oxidation : Oxidation of the primary alcohol could yield the corresponding aldehyde or carboxylic acid, significantly changing the chemical nature of the side chain.

Alteration of the Chain Length : Synthesis can be adapted to use longer or shorter glycol-based chains, such as triethylene glycol, or branched variations. wikipedia.org This modifies the distance and geometric relationship between the pyridine core and the terminal functional group.

Replacement of the Ether Linkage : The ether oxygen could be replaced with other functionalities, such as a thioether (sulfur) or an amine, to explore the impact of different heteroatoms on the molecule's properties and interactions.

Functionalization of the Carboxylic Acid Group to Esters, Amides, and Hydrazides

The carboxylic acid at the C4 position is readily converted into a variety of functional groups, which is a common strategy in medicinal chemistry to modulate properties like cell permeability and metabolic stability.

Esterification : Conversion to esters is typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Methyl, ethyl, or more complex esters can be prepared.

Amide Formation : Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU). This allows for the introduction of a vast array of substituents.

Hydrazide Synthesis : Hydrazides are formed by the reaction of the corresponding ester or acyl chloride with hydrazine (B178648) hydrate. mdpi.com Hydrazides themselves can serve as key intermediates for synthesizing more complex heterocyclic systems. nih.gov

The conversion of the carboxylic acid to these derivatives is a fundamental tool for analogue development. wikipedia.org

Table 2: Common Derivatizations of the Carboxylic Acid Group

DerivativeReagents/ConditionsResulting Functional Group
EsterAlcohol (R'-OH), Acid catalyst-COOR'
AmideAmine (R'R''NH), Coupling agent-CONR'R''
HydrazideHydrazine (N₂H₄), often from an ester precursor-CONHNH₂

Exploration of Stereochemical Aspects in Derivative Synthesis

The parent compound, this compound, is achiral. However, stereochemistry can be introduced through derivatization, creating chiral analogues that may exhibit stereoselective interactions with biological targets.

Introduction of Chiral Centers in the Side Chain : Chiral building blocks can be used to construct the side chain. For example, replacing ethylene (B1197577) glycol with a chiral diol, such as (R)- or (S)-1,2-propanediol, during the synthesis would result in a pair of diastereomers.

Use of Chiral Amines for Amide Formation : Coupling the carboxylic acid group with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) would produce diastereomeric amides.

Attachment of Chiral Auxiliaries : Chiral auxiliaries can be attached to the molecule to direct stereoselective reactions on the pyridine core or side chain, and then subsequently removed.

The synthesis of chiral pyridine carboxamides from pyridine dicarbonyl precursors and chiral amino acid esters has been reported, demonstrating a viable route to introduce stereocenters into pyridine-based scaffolds. mdpi.com Exploring the stereochemical aspects of these derivatives is crucial, as different stereoisomers can have vastly different biological activities and properties.

Applications in Advanced Materials Science

Role as a Monomer or Building Block in Polymer Synthesis

No specific research articles or patents were identified that describe the use of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid as a monomer or building block in polymer synthesis. The presence of both a hydroxyl and a carboxylic acid group suggests its potential to participate in step-growth polymerization, such as the formation of polyesters or polyamides. However, no studies have been published that demonstrate or investigate this capability.

Integration into Functional Organic Materials

There is a lack of available literature detailing the integration of this compound into functional organic materials. While the properties of the pyridine (B92270) ring could infer potential applications in areas such as organic electronics or photoactive materials, no experimental evidence or theoretical studies concerning this specific compound have been found.

Use in the Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

While the broader class of pyridine carboxylic acids is widely utilized as organic linkers in the synthesis of coordination polymers and MOFs, no specific examples involving this compound have been documented in peer-reviewed literature. The combination of the pyridyl nitrogen and the carboxylate group provides a classic chelating or bridging site for metal ions, a fundamental requirement for the formation of these extended network structures. The hydroxyethoxy group could potentially influence the resulting framework's topology or introduce additional functionality, but this remains a hypothetical consideration without supporting research.

Potential in Sensor Technologies (based on specific chemical interactions, not biological detection)

No studies were found that investigate the potential of this compound in the development of chemical sensors. The functional groups present on the molecule could theoretically interact with specific analytes, leading to a detectable signal. For instance, the pyridine nitrogen could coordinate to metal ions, or the carboxylic acid could participate in hydrogen bonding interactions. Nevertheless, no research has been published to validate or explore these possibilities for this particular compound.

Q & A

Q. What are the recommended synthetic routes for 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : A plausible synthetic route involves nucleophilic substitution or coupling reactions. For example, introducing the hydroxyethoxy group via etherification of a pyridine precursor (e.g., 4-pyridinecarboxylic acid derivatives) using ethylene glycol derivatives under basic conditions. Purification can be achieved through recrystallization or reverse-phase HPLC, as demonstrated for structurally similar compounds like 2-(benzyloxy)pyridine-4-carboxylic acid . Purity optimization may require iterative column chromatography (silica gel or preparative HPLC) and validation via ≥98% HPLC purity thresholds, as seen in pyridine-carboxylic acid analogs .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms substitution patterns (e.g., hydroxyethoxy group at C2, carboxylic acid at C4). For related compounds, 13C-NMR in DMSO-d6 or CDCl3 resolves pyridine ring protons and substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₁NO₄ for the target compound) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch ~2500-3300 cm⁻¹, C=O ~1700 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection ensure purity, as applied to pyridine derivatives .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in metal-catalyzed coupling reactions?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals. The electron-withdrawing carboxylic acid group at C4 may reduce electron density at the pyridine ring, affecting coordination with transition metals (e.g., Pd in Suzuki-Miyaura coupling). Comparative studies with analogs like 4-methoxypyrimidine-2-carboxylic acid suggest that substituent electronic effects dictate reaction rates and regioselectivity . Experimental validation via kinetic studies under varying catalyst systems is recommended.

Q. What strategies mitigate hydrolytic degradation of this compound under acidic or basic conditions?

  • Methodological Answer :
  • pH Stability Profiling : Conduct accelerated stability studies (e.g., 40°C/75% RH, pH 1–13) with periodic HPLC monitoring. For similar compounds, degradation products (e.g., decarboxylated derivatives) are identified via LC-MS .
  • Formulation Additives : Use buffering agents (e.g., citrate-phosphate buffers) to stabilize the carboxylic acid moiety. Lyophilization may enhance solid-state stability .
  • Protective Group Strategies : Temporarily protect the hydroxyethoxy group (e.g., silylation) during reactions requiring harsh conditions .

Q. How can researchers resolve contradictions in reported biological activity data for pyridine-4-carboxylic acid derivatives?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase studies). For example, discrepancies in IC₅₀ values for kinase inhibitors may arise from varying ATP concentrations .
  • Purity Reassessment : Verify compound integrity (>95% HPLC purity) and exclude counterion effects (e.g., hydrochloride salts altering solubility) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D-NMR to rule out regioisomeric impurities .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, carboxylases). The hydroxyethoxy group may form hydrogen bonds with catalytic residues, as seen in pyridine-based inhibitors .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of binding poses. Compare results with experimental data (e.g., surface plasmon resonance) for validation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s solubility and formulation compatibility?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) via nephelometry. For low solubility, consider co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .
  • Compatibility Studies : Incubate the compound with excipients (e.g., mannitol, cyclodextrins) and monitor stability via HPLC. Excipients reducing aggregation or hydrolysis are prioritized .

Q. What analytical workflows differentiate between isomeric impurities in synthesized batches?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases .
  • 2D-NMR (COSY, NOESY) : Identify regioisomers by correlating proton-proton couplings. For example, NOE interactions between hydroxyethoxy and pyridine protons confirm substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.